molecular formula C21H30O3 B1583494 Methyl 3-oxo-4-androstene-17beta-carboxylate CAS No. 2681-55-2

Methyl 3-oxo-4-androstene-17beta-carboxylate

Cat. No. B1583494
CAS RN: 2681-55-2
M. Wt: 330.5 g/mol
InChI Key: XWFWMYFLNHTEBF-YFWFAHHUSA-N
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Description

“Methyl 3-oxo-4-androstene-17beta-carboxylate” is a chemical compound with the molecular formula C21H30O3 and a molecular weight of 330.47 . It is also known by its CAS number 2681-55-2 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-4-androstene-17beta-carboxylate” contains a total of 57 bonds, including 27 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

“Methyl 3-oxo-4-androstene-17beta-carboxylate” has a melting point of 130-131 °C and a predicted boiling point of 441.8±45.0 °C. Its density is predicted to be 1.12±0.1 g/cm3 .

Scientific Research Applications

Synthesis Improvements

Methyl 3-oxo-4-androstene-17beta-carboxylate has seen advancements in synthesis methods. Wu Yu (2005) reported an improved synthesis process starting from pregnenolone acetate, achieving an overall yield of 71% (Wu Yu, 2005). This process involved bromoform reaction, esterification, and Oppenauer oxidation.

Intermediate for Potent Inhibitors

This compound serves as a key intermediate in synthesizing potent inhibitors. Kan et al. (2003) described its use in preparing 4-aza-3-oxo-androstane-17β-carboxylic acid, which is vital for developing some potent 5α-reductase inhibitors (W. M. Kan et al., 2003).

Solvent Effects on Stereoselectivity

Karrothu et al. (2007) explored the effect of solvents on the stereoselectivity in the hydrogenation of methyl 3-oxo-4-aza-5-androstene-17-carboxylate. Their study provided insights for better selectivity in producing key intermediates for finasteride and dutasteride (Srihari Babu Karrothu et al., 2007).

Safety And Hazards

When handling “Methyl 3-oxo-4-androstene-17beta-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWMYFLNHTEBF-YFWFAHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949612
Record name Methyl 3-oxoandrost-4-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-4-androstene-17beta-carboxylate

CAS RN

2681-55-2
Record name Methyl (17β)-3-oxoandrost-4-ene-17-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2681-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-oxoandrost-4-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YP Wu, JY Yao, W Ge, KJ Xia - CHINESE JOURNAL OF PHARMACEUTICALS, 2005
Number of citations: 0

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